molecular formula C19H18N2O3 B12691830 N-(2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl)-3-phenylacrylamide CAS No. 79087-89-1

N-(2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl)-3-phenylacrylamide

Cat. No.: B12691830
CAS No.: 79087-89-1
M. Wt: 322.4 g/mol
InChI Key: PIKKQBJTPYJQEK-ZHACJKMWSA-N
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Description

N-(2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl)-3-phenylacrylamide is a compound that has garnered interest in the scientific community due to its potential biological activities This compound is characterized by the presence of an indole moiety, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl)-3-phenylacrylamide typically involves the reaction of 3-hydroxy-2-oxo-2,3-dihydro-1H-indole with an appropriate ethylating agent, followed by the introduction of the phenylacrylamide moiety. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the hydroxy group and facilitate the nucleophilic attack on the ethylating agent. The final step involves the coupling of the ethylated indole with 3-phenylacrylamide under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl)-3-phenylacrylamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: Formation of a carbonyl group at the hydroxy position

    Reduction: Formation of a hydroxy group at the oxo position

    Substitution: Introduction of nitro or halogen groups on the indole ring

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl)-3-phenylacrylamide exerts its effects is thought to involve the modulation of specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting cell cycle progression . The compound may also interact with other intracellular proteins, such as the Bcl-2 family, to regulate apoptosis and cell survival.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl)-acetamide: Shares a similar indole structure but with an acetamide group instead of a phenylacrylamide group.

    N-(2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl)-benzamide: Similar structure with a benzamide group.

Uniqueness

N-(2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl)-3-phenylacrylamide is unique due to the presence of the phenylacrylamide moiety, which may confer distinct biological activities and reactivity compared to its analogs. This structural difference can influence its binding affinity to molecular targets and its overall pharmacological profile.

Properties

CAS No.

79087-89-1

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

(E)-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C19H18N2O3/c22-17(11-10-14-6-2-1-3-7-14)20-13-12-19(24)15-8-4-5-9-16(15)21-18(19)23/h1-11,24H,12-13H2,(H,20,22)(H,21,23)/b11-10+

InChI Key

PIKKQBJTPYJQEK-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC2(C3=CC=CC=C3NC2=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC2(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

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